molecular formula C26H24N2O5 B2897723 (E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one CAS No. 383147-24-8

(E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one

Cat. No.: B2897723
CAS No.: 383147-24-8
M. Wt: 444.487
InChI Key: ZFVFPFCJROGTFS-VAWYXSNFSA-N
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Description

(E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one is a useful research compound. Its molecular formula is C26H24N2O5 and its molecular weight is 444.487. The purity is usually 95%.
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Biological Activity

(E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one, often referred to as a benzisoxazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

The molecular formula of the compound is C26H24N2O5C_{26}H_{24}N_{2}O_{5} with a molecular weight of 440.48 g/mol. The compound features a complex structure that includes a benzisoxazole moiety, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC26H24N2O5
Molecular Weight440.48 g/mol
Boiling Point482.2 ± 45.0 °C (Predicted)
Density1.164 ± 0.06 g/cm³ (Predicted)
pKa6.25 ± 0.70 (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Similar benzisoxazole derivatives have demonstrated:

  • Anticancer Activity : Compounds with similar structures have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells through mechanisms such as the inhibition of topoisomerases and modulation of signaling pathways related to cell proliferation and survival.
  • Antimicrobial Effects : Research indicates that benzisoxazole derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi .
  • Anti-inflammatory Properties : These compounds may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited potent cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
  • Antimicrobial Studies : In vitro assays showed that related benzisoxazole compounds displayed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibacterial agents .
  • Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases like Alzheimer's.

Properties

IUPAC Name

(E)-1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-16-5-7-17(8-6-16)25-20-13-18(9-10-21(20)28-33-25)22(29)11-12-27-19-14-23(30-2)26(32-4)24(15-19)31-3/h5-15,27H,1-4H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVFPFCJROGTFS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)C=CNC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)/C=C/NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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